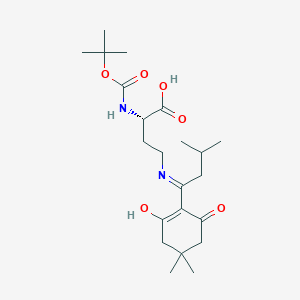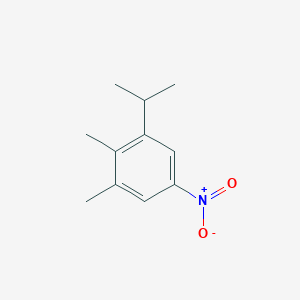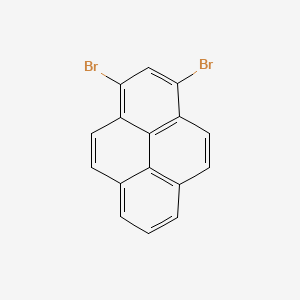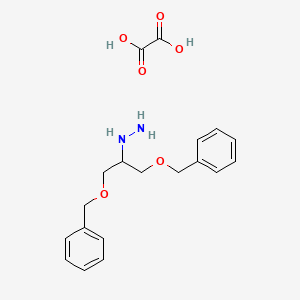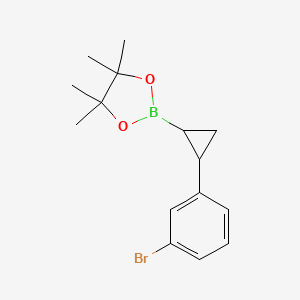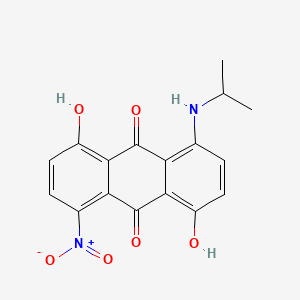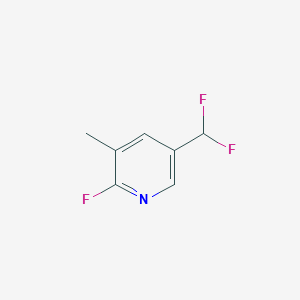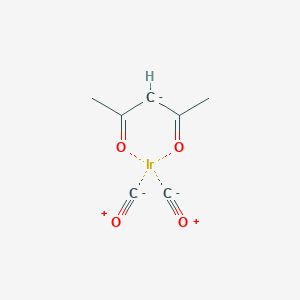
Carbon monoxide;iridium;pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbon monoxide;iridium;pentane-2,4-dione is a coordination compound that features iridium as the central metal atom, coordinated with carbon monoxide and pentane-2,4-dione ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;iridium;pentane-2,4-dione typically involves the reaction of iridium precursors with carbon monoxide and pentane-2,4-dione under controlled conditions. One common method involves the use of iridium trichloride as the starting material, which is reacted with pentane-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere, often using nitrogen or argon gas, to prevent oxidation. Carbon monoxide is then introduced to the reaction mixture to form the final coordination compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Carbon monoxide;iridium;pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state iridium species.
Substitution: Ligands such as carbon monoxide and pentane-2,4-dione can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligand exchange reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium(III) complexes, while reduction can produce iridium(I) species. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, carbon monoxide;iridium;pentane-2,4-dione is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions. Its ability to facilitate these reactions with high efficiency makes it valuable in synthetic chemistry .
Biology and Medicine
Research in biology and medicine explores the potential of this compound in drug development and as a tool for studying biological processes. Its coordination properties allow it to interact with biomolecules, making it useful in the design of metal-based drugs and diagnostic agents .
Industry
In industry, the compound is employed in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency of industrial processes, reducing costs and environmental impact .
Mecanismo De Acción
The mechanism by which carbon monoxide;iridium;pentane-2,4-dione exerts its effects involves the coordination of the iridium center with various substrates. The carbon monoxide and pentane-2,4-dione ligands stabilize the iridium center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, but generally, the compound facilitates the activation and transformation of substrates through coordination and electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
Iridium trichloride: A common iridium precursor used in the synthesis of various iridium complexes.
Pentane-2,4-dione: A ligand that forms coordination compounds with many transition metals.
Carbon monoxide: A ligand that can coordinate with various metal centers to form metal carbonyl complexes.
Uniqueness
Carbon monoxide;iridium;pentane-2,4-dione is unique due to its specific combination of ligands and the resulting chemical properties. The presence of both carbon monoxide and pentane-2,4-dione ligands provides a unique electronic environment around the iridium center, enhancing its catalytic activity and stability compared to other iridium complexes .
Propiedades
Fórmula molecular |
C7H7IrO4- |
|---|---|
Peso molecular |
347.34 g/mol |
Nombre IUPAC |
carbon monoxide;iridium;pentane-2,4-dione |
InChI |
InChI=1S/C5H7O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3H,1-2H3;;;/q-1;;; |
Clave InChI |
JHQGJSIBTDGYCS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C.[C-]#[O+].[C-]#[O+].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)

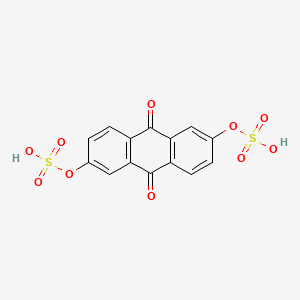
![disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13141208.png)

